![molecular formula C18H24FN7O B4536282 4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4536282.png)
4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, utilizing a range of starting materials and conditions to achieve the desired product. For instance, compounds with similar structures have been synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines or through condensation processes involving isocyanates and amines (Bektaş et al., 2010), (Hao et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been elucidated through techniques like X-ray crystallography. These studies reveal significant details about the geometric orientation and conformation of the molecule, aiding in understanding its chemical behavior (Betz et al., 2011), (Ullah & Stoeckli-Evans, 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds within this class are influenced by their molecular structure. For example, the presence of functional groups like morpholine and piperazine can lead to various chemical reactions, including Mannich base formation and Schiff base reactions, which are pivotal in modifying the compound’s chemical and biological activities (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, provide insight into the compound's stability and suitability for further application. Studies on related compounds have detailed these aspects, offering a foundation for understanding how similar properties might be expected for 4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine (Betz et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemicals, stability under various conditions, and the potential for undergoing specific chemical transformations, are critical for determining the compound's applications in scientific research. Previous studies have explored these aspects for structurally similar compounds, providing a valuable reference point (Bektaş et al., 2010), (Hao et al., 2017).
properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN7O/c19-14-1-3-15(4-2-14)25-7-5-24(6-8-25)13-16-21-17(20)23-18(22-16)26-9-11-27-12-10-26/h1-4H,5-13H2,(H2,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAVDHRQHUIAAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(4-Fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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